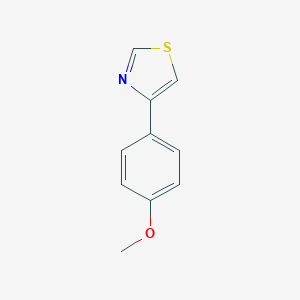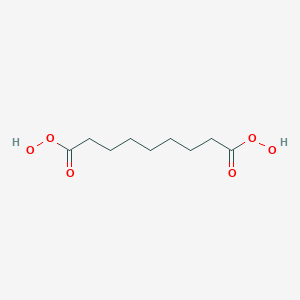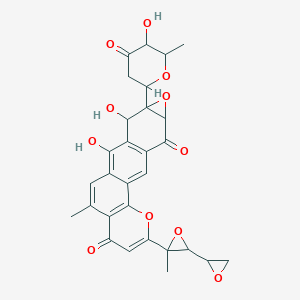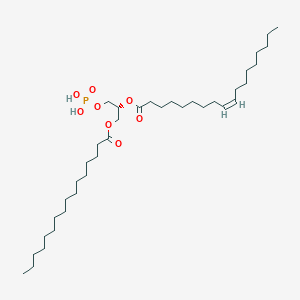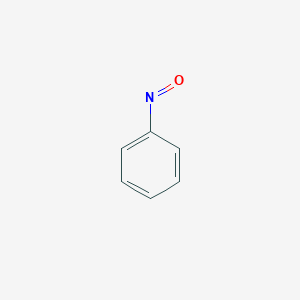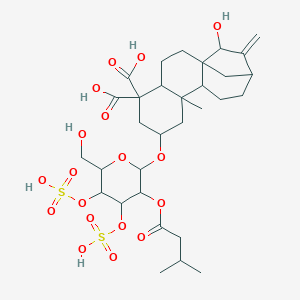
Carboxyatractylate
Vue d'ensemble
Description
Carboxyatractyloside (potassium salt) is a highly selective inhibitor of the adenine nucleotide translocator (ANT), a protein that facilitates the exchange of ADP and ATP across the mitochondrial membrane . This compound is derived from the plant Xanthium sibiricum and is known for its potent inhibitory effects on mitochondrial function, leading to the opening of the permeability transition pore (PTP), loss of mitochondrial membrane potential, and induction of apoptosis .
Applications De Recherche Scientifique
Carboxyatractyloside (potassium salt) has a wide range of applications in scientific research:
Mécanisme D'action
Carboxyatractyloside (potassium salt) exerts its effects by binding to the adenine nucleotide translocator (ANT) on the cytoplasmic side of the inner mitochondrial membrane . This binding stabilizes the c conformation of ANT, preventing the exchange of ADP and ATP across the membrane. As a result, the permeability transition pore (PTP) opens, leading to the loss of mitochondrial membrane potential and the induction of apoptosis .
Similar Compounds:
Atractyloside: Another inhibitor of ANT, but less potent compared to carboxyatractyloside (potassium salt).
Bongkrekic Acid: Similar to carboxyatractyloside in its inhibitory effects on ANT, but with different binding characteristics.
Uniqueness: Carboxyatractyloside (potassium salt) is unique due to its high potency and selectivity for ANT. It is approximately ten times more potent than atractyloside and is considered more effective in inhibiting oxidative phosphorylation . Unlike atractyloside, the effects of carboxyatractyloside are not reversed by increasing the concentration of adenine nucleotides .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Carboxyatractylate has been found to inhibit the uncoupling effect of free fatty acids . It interacts with the ATP/ADP-antiporter, a type of protein that plays a crucial role in mitochondrial respiration . The degree of inhibition decreases in the order: this compound > bongkrekic acid, palmitoyl-CoA, ADP > atractylate .
Cellular Effects
This compound influences cell function by interacting with the ATP/ADP-antiporter, affecting the mitochondrial respiration in the controlled state . This interaction can have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the ATP/ADP-antiporter . This inhibition can lead to changes in gene expression and enzyme activity, particularly affecting the mitochondrial respiration process .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the inhibition of the ATP/ADP-antiporter by this compound decreases when the palmitate concentration increases .
Metabolic Pathways
This compound is involved in the metabolic pathway related to mitochondrial respiration . It interacts with the ATP/ADP-antiporter, which plays a crucial role in this pathway .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues through its interaction with the ATP/ADP-antiporter
Subcellular Localization
The subcellular localization of this compound is likely related to its interaction with the ATP/ADP-antiporter, which is located in the mitochondria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carboxyatractyloside (potassium salt) is typically isolated from the plant Xanthium sibiricum. The preparation involves extracting the compound from the plant material, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Industrial Production Methods: The industrial production of carboxyatractyloside (potassium salt) involves large-scale extraction from Xanthium sibiricum, followed by purification processes to ensure high purity and consistency. The compound is then formulated into a stable potassium salt form for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Carboxyatractyloside (potassium salt) primarily undergoes reactions related to its inhibitory function on ANT. These reactions include binding to the nucleoside binding site of ANT on the cytoplasmic side of the inner mitochondrial membrane, leading to the stabilization of the c conformation of ANT .
Common Reagents and Conditions: The compound is often used in aqueous solutions, with typical concentrations ranging from 1-5 µM for experimental purposes . It is stable under standard laboratory conditions and can be stored at -20°C to maintain its activity .
Major Products Formed: The primary product of the interaction between carboxyatractyloside (potassium salt) and ANT is the inhibition of ADP/ATP exchange, leading to mitochondrial dysfunction and apoptosis .
Propriétés
IUPAC Name |
15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFATIOBERWBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33286-30-5 (di-potassium salt) | |
| Record name | Carboxyatractyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30865669 | |
| Record name | 15-Hydroxy-2-{[2-O-(3-methylbutanoyl)-3,4-di-O-sulfohexopyranosyl]oxy}kaur-16-ene-18,19-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35988-42-2 | |
| Record name | Carboxyatractyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Carboxyatractylate interact with the ADP/ATP carrier?
A: this compound binds with high affinity (Kd < 10 nM) [] to the AAC when its binding site faces the cytosolic side, a conformation termed the "c-state" []. This binding locks the AAC in the c-state, effectively inhibiting the transport of ADP and ATP across the mitochondrial membrane [, , ].
Q2: What are the downstream effects of this compound binding to the AAC?
A: By inhibiting ADP/ATP exchange, CAT disrupts the mitochondrial membrane potential (ΔΨ) and inhibits oxidative phosphorylation [, ]. This leads to a decrease in ATP synthesis, ultimately compromising cellular energy production [, , ].
Q3: Does this compound's effect on mitochondria vary between tissues?
A: Yes, research suggests tissue-specific effects of CAT. For instance, while CAT effectively inhibits fatty acid-induced uncoupling in liver mitochondria, it shows a weaker effect in heart mitochondria []. This variation may be attributed to differences in the content of endogenous metabolites and the specific characteristics of the aspartate/glutamate antiporter in different tissues [].
Q4: Can this compound induce uncoupling in mitochondria?
A: While primarily known for its inhibitory role, CAT can paradoxically induce two calcium-dependent uncoupling systems in rat liver mitochondria: a Ca2+-dependent pore and a Ca2+ recycling system [, ]. This uncoupling effect is observed at concentrations specific for ADP/ATP antiporter inhibition, suggesting a complex interplay between CAT, AAC, and calcium homeostasis [].
Q5: Can this compound affect the conformation of the ADP/ATP carrier?
A: Yes, studies using spin-labeled CAT and antibodies specific for different AAC conformations have provided evidence for CAT’s ability to influence AAC conformation. The binding of CAT stabilizes the AAC in a specific conformation, distinct from the conformation induced by another inhibitor, Bongkrekic acid [, , , ].
Q6: What is the molecular formula and weight of this compound?
A6: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of CAT. More detailed chemical information would need to be sourced from other literature.
Q7: Is there information available about this compound's material compatibility, stability, or catalytic properties within the provided research?
A7: The research papers primarily focus on the biological activity and mechanism of action of this compound in a biological context. There is no information provided about its material compatibility, stability outside of biological systems, or any inherent catalytic properties.
Q8: How do structural modifications of this compound affect its activity?
A8: The research papers do not delve into specific structural modifications of this compound or their impact on its activity.
Q9: Can you provide information on the stability and formulation of this compound, SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance mechanisms, toxicology, or safety based on the provided research?
A9: The focus of the provided research papers is on the biochemical mechanisms of this compound's interaction with the ADP/ATP carrier. Therefore, they do not offer insights into its stability and formulation, SHE regulations, PK/PD properties, in vivo efficacy, resistance mechanisms, toxicological profile, or safety aspects. Further research and literature are required to address these points.
Q10: How is this compound utilized in research to investigate mitochondrial function?
A10: CAT serves as a valuable tool for studying:
- ADP/ATP carrier function: By specifically inhibiting AAC, CAT helps dissect the role of this transporter in various metabolic processes, including oxidative phosphorylation, mitochondrial membrane potential regulation, and fatty acid-induced uncoupling [, , ].
- Mitochondrial uncoupling mechanisms: The ability of CAT to induce Ca2+-dependent uncoupling under specific conditions provides insights into the complex interplay between AAC, calcium handling, and mitochondrial membrane permeabilization [, , ].
- Distinguishing between UCP and ANT-mediated uncoupling: Research comparing the effects of CAT, GDP, and other inhibitors in different tissues helps differentiate between uncoupling mediated by UCPs and ANT, providing a deeper understanding of these parallel pathways [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




